P2X4 Antagonist-2 Exhibits 21-Fold Higher Potency than 5-BDBD in Cellular P2X4 Inhibition Assays
P2X4 antagonist-2 demonstrates an IC50 of 24 nM against the human P2X4 receptor expressed in HEK293 cells, as measured by inhibition of Bz-ATP-induced calcium influx in a FLIPR assay . In comparison, the widely used P2X4 antagonist 5-BDBD exhibits an IC50 of approximately 500 nM (0.5 μM) in Chinese hamster ovary (CHO) cells or 750 nM (0.75 μM) against rat P2X4R in HEK293 cells [1]. This represents a 21-fold difference in potency (24 nM vs. 500 nM).
| Evidence Dimension | IC50 (nM) - P2X4 receptor inhibition |
|---|---|
| Target Compound Data | 24 nM |
| Comparator Or Baseline | 5-BDBD: 500 nM (CHO cells) or 750 nM (rat P2X4R) |
| Quantified Difference | ~21-fold lower IC50 (higher potency) |
| Conditions | HEK293 cells expressing human P2X4 receptor; Bz-ATP-induced calcium influx; FLIPR assay |
Why This Matters
Higher potency enables lower compound concentrations in assays, reducing potential off-target effects and solvent toxicity, and may allow detection of subtle P2X4-mediated signals in systems with low receptor expression.
- [1] TargetMol. 5-BDBD Product Page. IC50 = 0.75 μM (rP2X4R, HEK293 cells). View Source
